molecular formula C10H8ClF3OS B14046769 1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one

1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14046769
M. Wt: 268.68 g/mol
InChI Key: CRXFVIMWSXXFKB-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8ClF3OS. It is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propanone moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-(trifluoromethylthio)benzene and propanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of solvents, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

    Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: It may influence biochemical pathways related to its structural features, such as those involving halogenated compounds or ketones.

Comparison with Similar Compounds

1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 1-(5-Chloro-2-(trifluoromethylthio)phenyl)ethanone or 1-(5-Chloro-2-(trifluoromethylthio)phenyl)butan-1-one share structural similarities.

    Uniqueness: The presence of the trifluoromethylthio group and the specific positioning of the chloro group contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[5-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8ClF3OS/c1-2-8(15)7-5-6(11)3-4-9(7)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

CRXFVIMWSXXFKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)SC(F)(F)F

Origin of Product

United States

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